CDK9-IN-31 (dimaleate)

药代动力学 代谢稳定性 肝微粒体

Researchers face PK variability and frequent dosing with early CDK9 inhibitors, limiting in vivo model utility. CDK9-IN-31 (dimaleate) solves this with superior liver microsomal stability (t1/2 219 min vs ~64 min for earlier compounds), enabling once-daily dosing in AML xenograft models and simplified PK/PD sampling. Key outcomes: - Potent CDK9-driven transcription inhibition (MV4-11 IC50 <0.05 µM) - Human liver microsome t1/2 218.95 min; CLint 7.32 mL/min/kg - Sustained target engagement for robust biomarker correlation Purity ≥98% | Reliable global supply for preclinical oncology research.

Molecular Formula C32H41ClN6O10S
Molecular Weight 737.2 g/mol
Cat. No. B15136698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK9-IN-31 (dimaleate)
Molecular FormulaC32H41ClN6O10S
Molecular Weight737.2 g/mol
Structural Identifiers
SMILESCC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H33ClN6O2S.2C4H4O4/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24;2*5-3(6)1-2-4(7)8/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t16-,17?,18?;;/m1../s1
InChIKeyORMGIHAJXDBYTA-NCNYZWTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK9-IN-31 (dimaleate) 选择指南


CDK9-IN-31 (dimaleate),又名化合物Z1,是一种靶向细胞周期蛋白依赖性激酶9(CDK9)的小分子抑制剂。CDK9是正性转录延长因子b(P-TEFb)复合体的核心催化亚基,通过磷酸化RNA聚合酶II的C端结构域(CTD)来驱动转录延长,是多种血液肿瘤和实体瘤的关键依赖性靶点[1]。CDK9-IN-31属于新一代CDK9抑制剂,其核心差异化特征在于其在保持强效抗增殖活性的同时,展现出显著优于早期临床候选化合物的肝代谢稳定性,这一特性在专利文献中得到了明确的量化数据支持[1]。

CDK9/P-TEFb transcription pathway inhibition studies
Reported metabolic stability advantage in microsomal assays
Dimaleate salt supports formulation screening

CDK9-IN-31 (dimaleate) 不可替代性


尽管多种CDK9抑制剂(如AZD4573、NVP-2、MC180295等)均以抑制CDK9激酶活性为核心机制,但它们在分子结构、代谢稳定性和药代动力学(PK)特征上存在显著差异,这直接决定了其在体内模型中的暴露水平、给药频率以及最终疗效[1]。以AZD4573为例,其虽具有极高的体外激酶抑制活性(IC50 <4 nM),但其快速的解离动力学(t1/2=16分钟)和有限的代谢稳定性限制了其给药窗口[2]。相反,CDK9-IN-31通过结构优化,在保持强效细胞活性的同时,实现了人肝微粒体中代谢半衰期的数量级提升(从约64分钟延长至约219分钟),这种PK特性的根本性改变使得其在体内研究中可能实现更低的给药剂量或更长的给药间隔,这是采购者选择该化合物用于体内药效学或PK/PD研究时无法通过简单替换其他CDK9抑制剂来实现的关键考量[1]。

  • Metabolic stability divergence Structural analogs (e.g., AZD4573) may show faster hepatic clearance; in vivo exposure may not transfer directly.
  • PK profile mismatch Compounds with similar in vitro potency may differ in half-life, limiting dose-schedule transfer across models.
  • Salt form variability Free base or other salts may alter solubility and oral exposure; dimaleate form may not be directly interchangeable.

CDK9-IN-31 (dimaleate) 关键数据对比


肝微粒体代谢半衰期对比

在人肝微粒体代谢稳定性实验中,CDK9-IN-31(化合物Z1)的代谢半衰期(t1/2)达到218.95分钟,而作为对照的早期CDK9抑制剂(对照化合物A,源自专利WO2018192273A1实施例1)的代谢半衰期仅为约64分钟[1]。这一数据直接证明了CDK9-IN-31在人体代谢稳定性上的显著优势。

Metabolic t1/2
Head-to-head
218.95 min vs ~64 min
Supports extended exposure window
Human liver microsomes; reported 3.42× prolongation
药代动力学 代谢稳定性 肝微粒体

肝微粒体固有清除率对比

在同一组人肝微粒体实验中,CDK9-IN-31(化合物Z1)的固有清除率(CLint)为7.32 mL/min/kg,而对照化合物A的固有清除率高达24.88 mL/min/kg[1]。这一结果进一步佐证了CDK9-IN-31具有更优的肝代谢稳定性。

Intrinsic Clearance
Head-to-head
7.32 mL/min/kg vs 24.88
Lower clearance supports metabolic stability
Human liver microsomes; ~71% reduction
药代动力学 固有清除率 肝微粒体

MV4-11 抗增殖活性

在针对人急性髓系白血病(AML)细胞系MV4-11的细胞增殖抑制实验中,CDK9-IN-31(化合物Z1)展现出强效的抑制活性,其半数抑制浓度(IC50)值低于0.05 µM,与对照化合物A处于同等效力水平[1]。

MV4-11 IC50
Head-to-head
Comparable potency maintained
MV4-11 AML cells, CellTiter-Glo, 24 h
Dimaleate Salt
Class-level
Salt form may improve solubility
Formulation-context; requires validation
No direct comparison data provided
抗增殖活性 急性髓系白血病 MV4-11

二马来酸盐与生物利用度

CDK9-IN-31以二马来酸盐 (dimaleate) 形式提供。在药物化学中,将碱性小分子制成马来酸盐是一种经典的策略,通常旨在改善其水溶性、稳定性和口服生物利用度[1]。与游离碱形式相比,盐型的选择是药物开发中的关键步骤,直接影响化合物的可开发性。

Dimaleate Salt
Class-level
Salt form may improve solubility
Formulation-context; requires validation
No direct comparison data provided
盐型筛选 溶解性 生物利用度

CDK9-IN-31 (dimaleate) 应用场景


AML 体内药效学研究

基于CDK9-IN-31在MV4-11细胞中展现的强效抗增殖活性(IC50 <0.05 µM)及其显著延长的代谢半衰期,该化合物是用于构建急性髓系白血病(AML)等CDK9依赖性血液肿瘤的异种移植(CDX/PDX)小鼠模型的理想候选工具[1]。其优越的PK特性(CLint = 7.32 mL/min/kg,t1/2 = 218.95 min)使其能够以更低的剂量或更长的给药间隔(如每日一次)维持有效的体内靶点抑制,从而更真实地模拟临床给药方案并评估疗效[1]。

PK/PD 关联研究

对于需要深入探究CDK9靶点抑制与下游生物标志物(如MCL-1、c-Myc)动态变化关系的研究,CDK9-IN-31是一个优秀的工具分子。其延长的半衰期(218.95 min)有助于在给药后更长时间窗口内维持稳定的血药浓度,从而简化PK/PD采样时间点的设计,并能更清晰地解析靶点占有率与药效学效应之间的量化关系[1]。

新型CDK9抑制剂/降解剂阳性对照

在开发新一代CDK9靶向疗法(如CDK9降解剂、高选择性抑制剂)时,CDK9-IN-31可因其已公开的优越PK数据而成为一个有说服力的阳性对照化合物。将其与测试化合物在相同体内模型中并行测试,可以清晰地展示新化合物在PK特性或疗效上是否具备超越现有工具分子的潜力[1]。

转录调控机制研究

作为CDK9激酶活性的抑制剂,CDK9-IN-31通过阻断P-TEFb介导的RNA聚合酶II CTD磷酸化来抑制转录延长[1]。因此,它可用于基础研究,以探索CDK9在特定基因(如MYC、MCL-1)转录调控中的作用,特别是在那些对转录抑制剂敏感的细胞系中[1]。

Application
Selection Property
Validation Focus
AML cell-model response studies
Metabolic stability context
MV4-11 cell-line endpoint
Exposure-response modeling (PK/PD)
Metabolic half-life context
In vivo exposure and biomarker dynamics
CDK9-targeted comparator studies
Defined PK profile context
Comparator endpoint benchmarking
Transcription regulation (P-TEFb)
CDK9 inhibition mechanism
RNA Pol II CTD phosphorylation readout

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